molecular formula C21H17BrO6S B4928113 benzyl 4-{[(5-bromo-2-methoxyphenyl)sulfonyl]oxy}benzoate

benzyl 4-{[(5-bromo-2-methoxyphenyl)sulfonyl]oxy}benzoate

Cat. No. B4928113
M. Wt: 477.3 g/mol
InChI Key: BPFVOJUDAADNKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 4-{[(5-bromo-2-methoxyphenyl)sulfonyl]oxy}benzoate, also known as BMSB, is a synthetic compound that has been used in scientific research for various purposes. It is a white powder that is soluble in organic solvents and has a molecular weight of 485.34 g/mol.

Mechanism of Action

The mechanism of action of benzyl 4-{[(5-bromo-2-methoxyphenyl)sulfonyl]oxy}benzoate is not fully understood, but it is believed to involve inhibition of certain enzymes and signaling pathways. It has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression. This compound has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a role in inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of cancer cells, and reduce inflammation. This compound has also been shown to have antifungal activity against certain fungi.

Advantages and Limitations for Lab Experiments

One advantage of using benzyl 4-{[(5-bromo-2-methoxyphenyl)sulfonyl]oxy}benzoate in lab experiments is its relatively simple synthesis method. It is also a relatively stable compound that can be stored for extended periods of time. However, this compound has limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments. It is also important to note that the effects of this compound may vary depending on the cell type and experimental conditions used.

Future Directions

There are several potential future directions for research involving benzyl 4-{[(5-bromo-2-methoxyphenyl)sulfonyl]oxy}benzoate. One area of interest is its potential as an anticancer agent, particularly in combination with other drugs or treatments. Another area of interest is its potential as an anti-inflammatory agent, which could have implications for the treatment of various inflammatory diseases. Further research is also needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations of its use.

Synthesis Methods

Benzyl 4-{[(5-bromo-2-methoxyphenyl)sulfonyl]oxy}benzoate can be synthesized using a multi-step process that involves the reaction of 5-bromo-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with benzyl alcohol and triethylamine to form the benzyl ester. Finally, the sulfonyl chloride is added to the benzyl ester to form the final product, this compound.

Scientific Research Applications

Benzyl 4-{[(5-bromo-2-methoxyphenyl)sulfonyl]oxy}benzoate has been used in scientific research for various purposes, including as a potential anticancer agent, anti-inflammatory agent, and antifungal agent. It has also been used in the synthesis of other compounds and as a reagent in organic chemistry.

properties

IUPAC Name

benzyl 4-(5-bromo-2-methoxyphenyl)sulfonyloxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrO6S/c1-26-19-12-9-17(22)13-20(19)29(24,25)28-18-10-7-16(8-11-18)21(23)27-14-15-5-3-2-4-6-15/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPFVOJUDAADNKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)S(=O)(=O)OC2=CC=C(C=C2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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